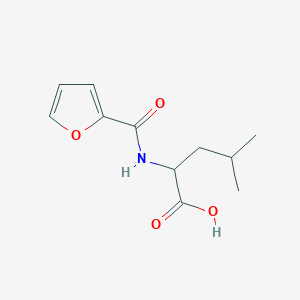
N-(2-フリル)ロイシン
説明
N-(2-Furoyl)leucine is a derivative of leucine, an essential amino acid, where the amino group is acylated with a furoyl group.
科学的研究の応用
N-(2-Furoyl)leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用機序
Target of Action
The primary target of N-(2-Furoyl)leucine is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28) . This protein plays a role in the adhesive and proteolytic events that occur during lymphocyte emigration .
Mode of Action
The exact mode of action of N-(2-Furoyl)leucine It is suggested that it may function in the ectodomain shedding of lymphocyte surface target proteins, such as fasl and cd40l .
Biochemical Pathways
The biochemical pathways affected by N-(2-Furoyl)leucine It is known that this compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . It is also associated with an increased risk of Diabetic Retinopathy (DR), suggesting a potential role in metabolic pathways related to this condition .
Result of Action
The molecular and cellular effects of N-(2-Furoyl)leucine Given its interaction with adam28, it may influence the adhesive and proteolytic events that occur during lymphocyte emigration .
生化学分析
Biochemical Properties
N-(2-Furoyl)leucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions involves the enzyme leucine aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides. N-(2-Furoyl)leucine can act as a substrate for this enzyme, leading to the release of leucine and the furoyl group. Additionally, N-(2-Furoyl)leucine may interact with transport proteins that facilitate its uptake and distribution within cells .
Cellular Effects
N-(2-Furoyl)leucine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis, cell growth, and metabolism. By modulating this pathway, N-(2-Furoyl)leucine can enhance protein synthesis and promote cell growth . Furthermore, it may affect the expression of genes involved in amino acid metabolism and energy homeostasis.
Molecular Mechanism
The molecular mechanism of action of N-(2-Furoyl)leucine involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, N-(2-Furoyl)leucine can bind to enzymes such as leucine aminopeptidase, influencing their catalytic activity. Additionally, it may act as an allosteric modulator of certain proteins, altering their conformation and function. These interactions can result in the activation or inhibition of various biochemical pathways, ultimately affecting cellular processes such as protein synthesis and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Furoyl)leucine can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that N-(2-Furoyl)leucine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying N-(2-Furoyl)leucine.
Dosage Effects in Animal Models
The effects of N-(2-Furoyl)leucine in animal models can vary depending on the dosage administered. At low doses, N-(2-Furoyl)leucine may promote protein synthesis and enhance metabolic activity, leading to improved growth and development . At higher doses, it may exhibit toxic or adverse effects, including disruptions in glucose homeostasis and metabolic imbalances. These threshold effects highlight the need for careful dosage optimization when using N-(2-Furoyl)leucine in experimental settings.
Metabolic Pathways
N-(2-Furoyl)leucine is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It can be metabolized by enzymes such as leucine aminopeptidase, leading to the release of leucine and the furoyl group . Additionally, N-(2-Furoyl)leucine may influence the activity of enzymes involved in the mTOR signaling pathway, thereby affecting protein synthesis and energy homeostasis. These metabolic interactions underscore the importance of N-(2-Furoyl)leucine in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-Furoyl)leucine within cells and tissues are facilitated by specific transport proteins and binding proteins. These proteins help to ensure the efficient uptake and localization of N-(2-Furoyl)leucine, allowing it to exert its biochemical effects . Once inside the cell, N-(2-Furoyl)leucine can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules to modulate their activity.
Subcellular Localization
N-(2-Furoyl)leucine is localized to specific subcellular compartments, where it can exert its effects on cellular function. It may be directed to these compartments by targeting signals or post-translational modifications that guide its localization . For example, N-(2-Furoyl)leucine may be localized to the cytosol, nucleus, or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. This subcellular localization is crucial for the proper functioning of N-(2-Furoyl)leucine and its role in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Furoyl)leucine can be synthesized through the acylation of leucine with 2-furoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
N-(2-Furoyl)leucine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the furoyl group or the leucine moiety.
Substitution: The furoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions typically involve acyl chlorides and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furoic acid derivatives, while reduction can yield modified leucine derivatives .
類似化合物との比較
Similar Compounds
N-(2-Furoyl)glycine: Another N-acyl-alpha amino acid with similar properties but different biological activities.
N-Acetyl-L-leucine: A derivative of leucine with an acetyl group instead of a furoyl group.
N-Formylmethionine: An N-acyl amino acid with a formyl group
Uniqueness
N-(2-Furoyl)leucine is unique due to its specific acylation with a furoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURZIESWDWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309116 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361143-17-0 | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylcarbonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


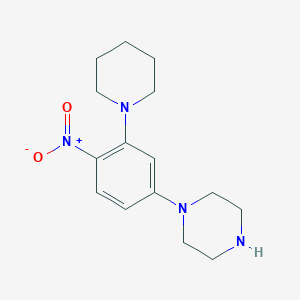
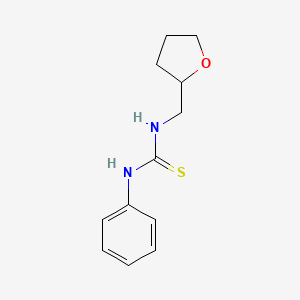
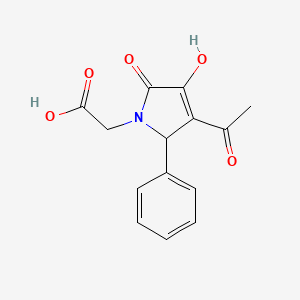
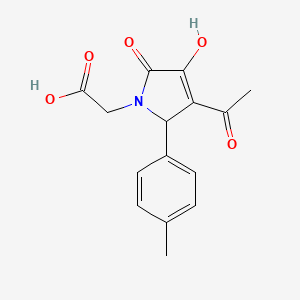

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)
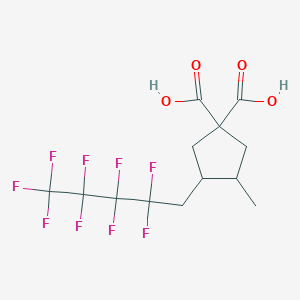
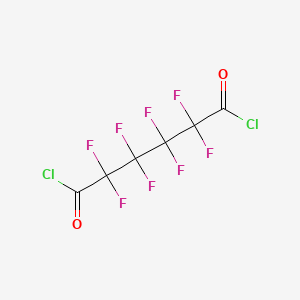
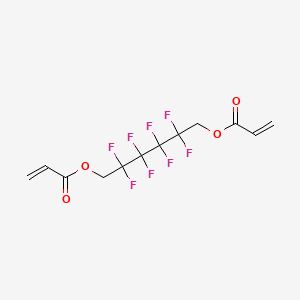
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)
